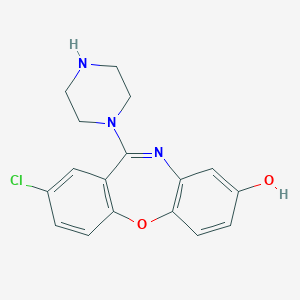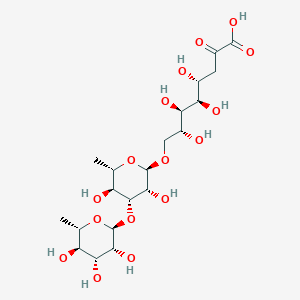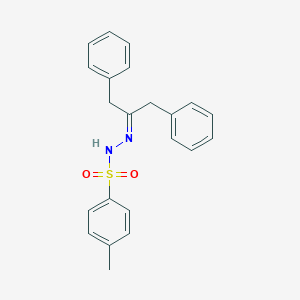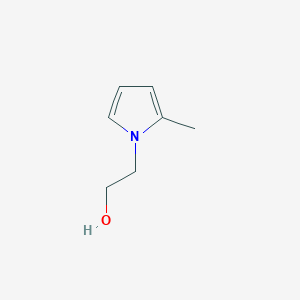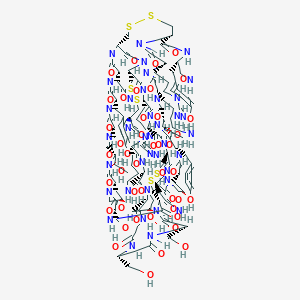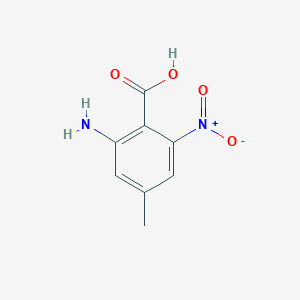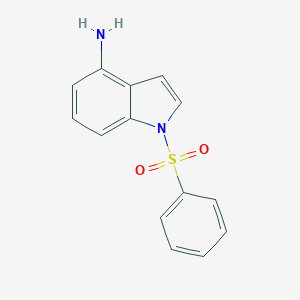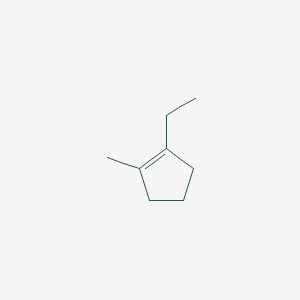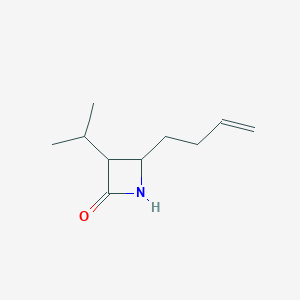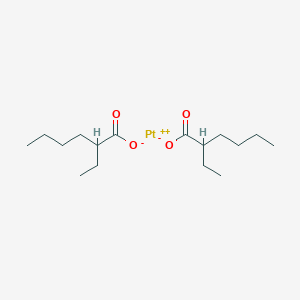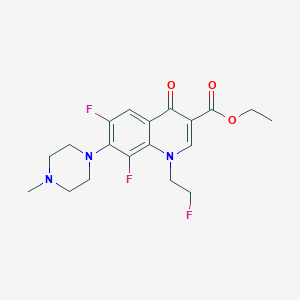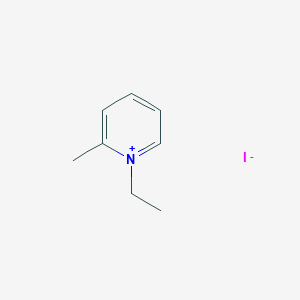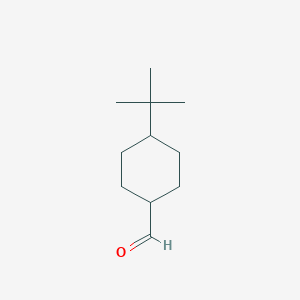
4-tert-Butylcyclohexanecarbaldehyde
概述
描述
氯代苯亚甲基丙二腈,也称为2-氯苯甲醛丙二腈,是一种氰基碳化合物,化学式为C₁₀H₅ClN₂。它是白色结晶粉末,不溶于水,具有胡椒般的味道。 该化合物最常用于催泪瓦斯,通常被称为催泪弹或CS气体 .
准备方法
合成路线和反应条件
氯代苯亚甲基丙二腈通常通过2-氯苯甲醛和丙二腈之间的Knoevenagel缩合反应合成。 反应由哌啶或吡啶等碱催化,并在环己烷等有机溶剂中进行 。反应条件包括将温度保持在50°C以下并持续搅拌20-40分钟。 然后将产物过滤并在真空下干燥 .
工业生产方法
一种改进的环保型工业生产方法包括制备丙二腈在水中的悬浮液,加入哌啶之类的催化剂,然后与2-氯苯甲醛缩合。 该方法避免了有机溶剂的使用,减少了环境影响 .
化学反应分析
反应类型
氯代苯亚甲基丙二腈经历几种类型的化学反应,包括:
氧化和还原: 它可以进行氧化和还原反应,尽管这些反应的具体条件和试剂在文献中鲜有记载。
取代: 由于腈基的存在,它可以参与亲核取代反应。
常见试剂和条件
水解: 水和温和的酸性或碱性条件。
取代: 在碱性条件下,胺或醇等亲核试剂。
主要产物
水解: 丙二腈和2-氯苯甲醛.
取代: 根据所用亲核试剂的不同,各种取代的衍生物。
科学研究应用
氯代苯亚甲基丙二腈在科学研究中有多种应用:
作用机制
氯代苯亚甲基丙二腈主要通过刺激粘膜发挥作用。 它激活离子型大麻素受体和其他分子靶点,导致灼烧感、流泪和呼吸困难 。 该化合物的机制涉及与感觉神经元结合,并导致钙离子流入,从而引发疼痛和炎症反应 .
相似化合物的比较
氯代苯亚甲基丙二腈经常与其他防暴控制剂进行比较,例如:
2-氯苯乙酮(CN): 与氯代苯亚甲基丙二腈相比,毒性更大,作为催泪剂的效力更低.
二苯并[b,f]-1,4-氧杂氮杂卓(CR): 更强的催泪剂,具有最低的全身毒性和更高的稳定性.
辣椒油树脂(OC):
属性
IUPAC Name |
4-tert-butylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGRYXNVQNESIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066643 | |
| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20691-52-5 | |
| Record name | 4-(1,1-Dimethylethyl)cyclohexanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylcyclohexanecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)
